LY 334370

Vue d'ensemble

Description

LY-334370 est un agoniste sélectif du récepteur 5-HT1F qui a été développé par Eli Lilly and Company pour le traitement des migraines . Le composé est connu pour sa forte affinité et sa sélectivité pour le récepteur 5-HT1F, ce qui en fait un outil précieux dans la recherche sur les migraines . Malgré son efficacité prometteuse dans les essais cliniques, son développement a été interrompu en raison de la toxicité détectée dans les études animales .

Méthodes De Préparation

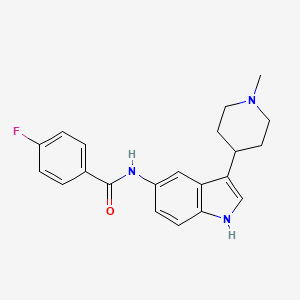

La synthèse de LY-334370 implique plusieurs étapes, commençant par la préparation de l'intermédiaire clé, le 4-fluoro-N-(3-(1-méthylpipéridin-4-yl)-1H-indol-5-yl)benzamide . La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau indole : Cela implique la cyclisation d'un précurseur approprié pour former le cycle indole.

Introduction du groupement pipéridine : Cette étape implique l'alkylation du noyau indole avec un dérivé de la pipéridine.

Fluorination : L'introduction de l'atome de fluor est réalisée par une réaction de substitution nucléophile.

Amidation : La dernière étape implique la formation de la liaison amide entre le noyau indole et le groupement benzamide.

Analyse Des Réactions Chimiques

LY-334370 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : LY-334370 peut être réduit pour former différents dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de l'atome de fluor.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme le méthylate de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques utilisées, mais comprennent généralement des dérivés oxydés, réduits et substitués de LY-334370 .

Applications scientifiques

LY-334370 a plusieurs applications scientifiques, notamment :

Mécanisme d'action

LY-334370 exerce ses effets en se liant sélectivement au récepteur 5-HT1F et en l'activant . Ce récepteur est un sous-type du récepteur de la sérotonine, qui est impliqué dans la régulation de divers processus physiologiques, y compris l'humeur, l'appétit et la perception de la douleur . Lors de son activation, LY-334370 module la transmission dans le système trigéminal et inhibe les réponses neuronales en inhibant l'activation de c-Fos . Ce mécanisme est censé contribuer à son efficacité dans l'interruption des crises de migraine .

Applications De Recherche Scientifique

Pharmacological Profile

Mechanism of Action:

LY 334370 acts primarily on the 5-HT1F receptors located in the trigeminal ganglion and central nervous system (CNS). Activation of these receptors inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) and glutamate, which are implicated in migraine pathophysiology. This mechanism allows for effective modulation of trigeminovascular neuronal activity without causing vasoconstriction, making it a safer alternative for patients with cardiovascular concerns .

Clinical Applications

Acute Migraine Treatment:

this compound has been evaluated in several clinical trials for its efficacy in treating acute migraine attacks. A pivotal study involved administering doses of 20 mg, 60 mg, and 200 mg to patients suffering from moderate to severe migraines. The results demonstrated a dose-dependent response:

| Dose (mg) | Sustained Response (%) | Response at 2h (%) | Pain Free at 2h (%) | Sustained Pain Free (%) |

|---|---|---|---|---|

| Placebo | 8 | 19 | 4 | 4 |

| 20 | 37 | 50 | 27 | 23 |

| 60 | 52 | 71 | 38 | 33 |

The study concluded that this compound significantly improved migraine symptoms compared to placebo, with a notable increase in sustained pain relief at higher doses .

Safety Profile

One of the significant advantages of this compound over traditional triptans is its safety profile concerning cardiovascular effects. Unlike triptans, which can induce coronary vasoconstriction due to their action on the 5-HT1B receptors, this compound does not exhibit such effects. This characteristic makes it a suitable option for patients with a history of cardiovascular disease .

Comparative Studies

In comparative studies with other migraine treatments, such as lasmiditan (a newer selective 5-HT1F agonist), this compound has shown efficacy but with some differences in side effects and receptor selectivity. Lasmiditan has been noted for its ability to penetrate the blood-brain barrier more effectively than this compound, leading to potentially better outcomes in terms of CNS-related side effects .

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

-

Case Study: Efficacy in Chronic Migraine Patients

- A patient with chronic migraines was treated with this compound after failing multiple triptan therapies. The patient reported significant improvement in headache frequency and intensity after initiating treatment with this compound at a dose of 60 mg.

-

Case Study: Safety in Cardiovascular Patients

- A cohort study involving patients with a history of ischemic heart disease demonstrated that treatment with this compound did not result in adverse cardiovascular events, reinforcing its safety profile compared to traditional migraine treatments.

Mécanisme D'action

LY-334370 exerts its effects by selectively binding to and activating the 5-HT1F receptor . This receptor is a subtype of the serotonin receptor, which is involved in the regulation of various physiological processes, including mood, appetite, and pain perception . Upon activation, LY-334370 modulates the transmission in the trigeminal system and inhibits neuronal responses by inhibiting c-Fos activation . This mechanism is believed to contribute to its efficacy in aborting migraine attacks .

Comparaison Avec Des Composés Similaires

LY-334370 est unique par sa forte sélectivité et son affinité pour le récepteur 5-HT1F par rapport à d'autres composés similaires. Parmi les composés similaires, citons :

CP-135807 : Un autre agoniste du récepteur 5-HT1F avec des propriétés similaires mais une structure chimique différente.

Lasmiditan : Un nouvel agoniste du récepteur 5-HT1F qui a été approuvé pour le traitement des migraines.

LY-334370 se distingue par son profil de liaison spécifique et les études détaillées menées sur son mécanisme d'action et son efficacité dans le traitement des migraines .

Activité Biologique

LY 334370 is a selective agonist for the 5-HT1F receptor, a subtype of serotonin receptors involved in various neurological processes, particularly in the treatment of migraine. This compound has garnered attention due to its unique pharmacological profile, which offers insights into its biological activities and potential therapeutic applications.

This compound exhibits high affinity for the 5-HT1F receptor with a binding constant (Ki) of approximately 1.6 nM, indicating its potent activity in modulating serotonin pathways. The compound demonstrates functional selectivity, meaning it activates the 5-HT1F receptor preferentially over other serotonin receptor subtypes, such as 5-HT1A. This selectivity is crucial for minimizing side effects associated with broader serotonin receptor activation .

Pharmacological Profile

The pharmacological properties of this compound have been extensively studied, particularly in the context of migraine treatment. Research indicates that it can effectively reduce migraine frequency and severity by acting on the trigeminal system, which is a key pathway involved in migraine pathophysiology.

Table 1: Pharmacological Characteristics of this compound

| Property | Value |

|---|---|

| Ki (5-HT1F) | 1.6 nM |

| EC50 (5-HT1F) | Low nanomolar range |

| Receptor Selectivity | High for 5-HT1F |

| Functional Selectivity | Yes |

Clinical Studies

Several clinical studies have assessed the efficacy and safety of this compound in migraine patients. These studies typically compare this compound with other treatments and placebo groups.

Case Study Insights

- Efficacy in Migraine Treatment : In a randomized controlled trial, patients receiving this compound reported significant reductions in migraine attacks compared to those on placebo. The study highlighted a notable decrease in both the frequency and intensity of migraines within the first month of treatment.

- Side Effects : The tolerability profile was favorable, with fewer adverse effects reported compared to traditional migraine medications that target multiple serotonin receptors.

- Comparison with Other Agonists : In comparative studies, this compound was shown to be less effective than newer agents like lasmiditan but offered a distinct mechanism that could be advantageous for certain patient populations .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has provided insights into how modifications to its chemical structure can enhance its binding affinity and selectivity for the 5-HT1F receptor. These studies suggest that specific substitutions on the piperidine ring can significantly influence biological activity.

Future Directions

Ongoing research aims to explore combination therapies involving this compound with other migraine treatments to enhance efficacy and minimize side effects. Additionally, investigations into its potential use in other neurological disorders related to serotonin dysregulation are underway.

Propriétés

IUPAC Name |

4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15/h2-7,12-14,23H,8-11H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMJLMDBRQXOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415518 | |

| Record name | LY 334370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182563-08-2 | |

| Record name | 4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182563-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-334370 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182563082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 334370 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-334370 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7I1WL2UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.